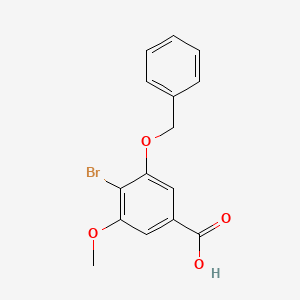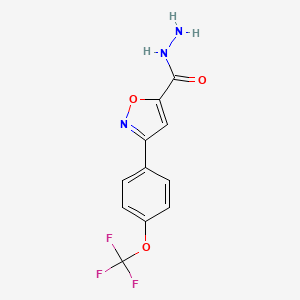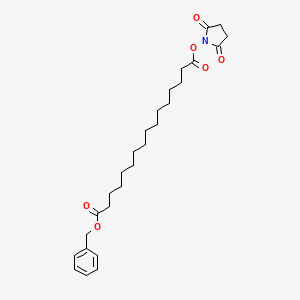
1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate
Overview
Description
1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate, also known as PTX-B, is a synthetic compound that has received significant interest from the scientific community due to its potential applications in various fields. It has a molecular formula of C27H39NO6 and a molecular weight of 473.60 g/mol .
Synthesis Analysis
The synthesis of hexadecanedioic acid succinimidyl benzyl ester, which is a related compound, involves adding hexadecanedioic acid monobenzyl ester and dichloromethane into a flask, reducing the temperature to -5°C, and adding N-hydroxysuccinimide and diCyclohexylcarbodiimide. The reaction continues at -5°C for 2 hours, then returns to 30°C and continues for 16 hours. The precipitate is filtered out, and the remaining solution is distilled and concentrated to dryness to obtain a crude solid product .Molecular Structure Analysis
The molecular structure of this compound is complex, with a formula of C27H39NO6 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. One key step involves the reaction of hexadecanedioic acid monobenzyl ester with N-hydroxysuccinimide and diCyclohexylcarbodiimide in dichloromethane at -5°C to 30°C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 473.60 g/mol . Other physical and chemical properties such as boiling point and linear structure formula are not available in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
- Anticonvulsant Agents Synthesis : A study by Kamiński et al. (2015) involved the synthesis of new hybrid anticonvulsant agents, including compounds related to 1-Benzyl 16-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate. These hybrids were created by combining chemical fragments of known antiepileptic drugs, showing protection in animal seizure models and displaying a better safety profile compared to traditional antiepileptics like valproic acid or ethosuximide (Kamiński et al., 2015).
Synthesis of Heterocyclic Compounds
- Intermediate Synthesis for Mitomycins : Kametani et al. (1979) synthesized derivatives from a compound structurally similar to this compound, which served as intermediates in the synthesis of mitomycins, a group of anticancer antibiotics (Kametani, Kigawa, & Ihara, 1979).
Coupling Agent Synthesis
- Coupling Agent for Protein Conjugation : Reddy et al. (2005) developed an efficient synthesis method for a compound analogous to this compound. This compound serves as a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, illustrating its utility in biochemical applications (Reddy et al., 2005).
Conducting Polymer Synthesis
- Electrochromic and Fluorescent Polymers : Cihaner and Algi (2008) synthesized a series of polymers based on thienylpyrrole, which are structurally related to this compound. These polymers exhibited reversible redox processes and multielectrochromic behavior, demonstrating their potential in electrochromic devices (Cihaner & Algi, 2008).
Nootropic Agents
- Nootropic Compound Synthesis : Valenta et al. (1994) synthesized various 2-oxopyrrolidine derivatives, which are structurally related to the chemical of interest. These compounds were tested for nootropic activity, suggesting potential cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).
properties
IUPAC Name |
1-O-benzyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO6/c29-24-20-21-25(30)28(24)34-27(32)19-15-10-8-6-4-2-1-3-5-7-9-14-18-26(31)33-22-23-16-12-11-13-17-23/h11-13,16-17H,1-10,14-15,18-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQZNKHKXYJIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




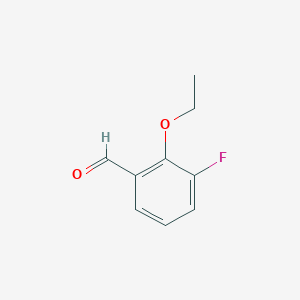
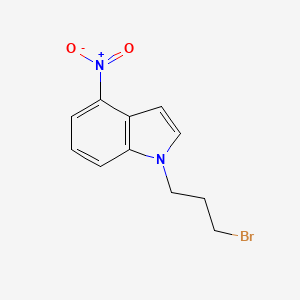
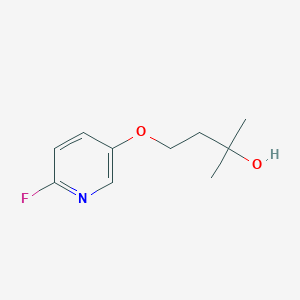
![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)
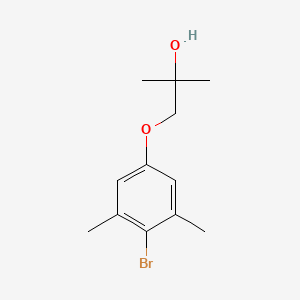
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
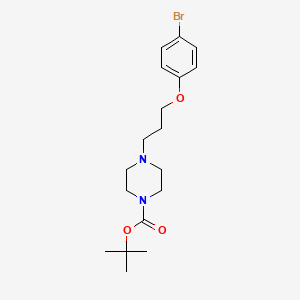
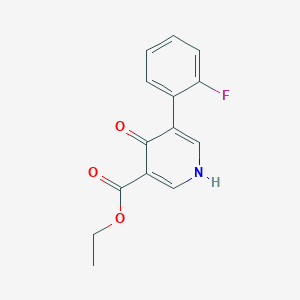

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)
